2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
CAS No.: 1058198-11-0
Cat. No.: VC11934636
Molecular Formula: C16H14N4O3S
Molecular Weight: 342.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058198-11-0 |
|---|---|
| Molecular Formula | C16H14N4O3S |
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | 2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C16H14N4O3S/c1-23-12-4-2-11(3-5-12)13-8-15(22)20(10-18-13)9-14(21)19-16-17-6-7-24-16/h2-8,10H,9H2,1H3,(H,17,19,21) |
| Standard InChI Key | NLHOODKKXTWOOV-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=NC=CS3 |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=NC=CS3 |
Introduction
The compound 2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide represents a hybrid structure combining pyrimidine and thiazole scaffolds. These structural motifs are frequently utilized in medicinal chemistry due to their pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the synthesis, structural features, and potential biological activities of this compound.
Synthesis
The synthesis of this compound typically involves:
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Formation of the pyrimidinone scaffold: This is achieved through cyclization reactions involving urea derivatives and β-diketones.
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Introduction of the methoxyphenyl group: Functionalization at the 4-position of the pyrimidine ring.
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Thiazole attachment via acetamide linkage: This step likely involves condensation reactions using thioamides or thiazole precursors.
Spectroscopic techniques such as -NMR, -NMR, and IR spectroscopy are employed to confirm the structure.
Biological Activity
The combination of pyrimidine and thiazole frameworks in a single molecule suggests potential biological activities:
Antimicrobial Activity
Compounds with similar structures have demonstrated efficacy against Gram-positive and Gram-negative bacteria as well as fungi. The presence of electron-donating groups (e.g., methoxy) on the phenyl ring enhances interaction with microbial enzymes.
Anticancer Potential
Pyrimidine derivatives are known inhibitors of enzymes like dihydrofolate reductase (DHFR), which is critical for DNA synthesis in rapidly dividing cancer cells. The thiazole moiety may further enhance binding affinity to receptor tyrosine kinases or other cancer-related targets.
Research Findings
| Study Focus | Findings |
|---|---|
| Molecular Docking | Predicted strong binding affinity to COX enzymes and bacterial proteins. |
| In Vitro Antimicrobial Testing | Demonstrated activity against E. coli and S. aureus at low MIC values. |
| Cytotoxicity Assays | Exhibited moderate inhibition of breast cancer cell lines (MCF7). |
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